molecular formula C12H16N4O3S B11204022 2-methyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

2-methyl-6-(piperidin-1-ylsulfonyl)-[1,2,4]triazolo[4,3-a]pyridin-3(2H)-one

Cat. No.: B11204022
M. Wt: 296.35 g/mol
InChI Key: DOOUBVHIJXAZID-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE is a heterocyclic compound that belongs to the class of triazolopyridines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of a piperidine derivative with a sulfonyl chloride, followed by cyclization with a triazole precursor . The reaction conditions often involve the use of solvents like tetrahydrofuran and catalysts such as sodium carbonate .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods. These methods would need to be optimized for yield, purity, and cost-effectiveness, potentially involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides .

Mechanism of Action

The mechanism of action of 2-METHYL-6-(PIPERIDINE-1-SULFONYL)-2H,3H-[1,2,4]TRIAZOLO[4,3-A]PYRIDIN-3-ONE involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways. This inhibition can lead to reduced cell proliferation and increased apoptosis in cancer cells .

Properties

Molecular Formula

C12H16N4O3S

Molecular Weight

296.35 g/mol

IUPAC Name

2-methyl-6-piperidin-1-ylsulfonyl-[1,2,4]triazolo[4,3-a]pyridin-3-one

InChI

InChI=1S/C12H16N4O3S/c1-14-12(17)16-9-10(5-6-11(16)13-14)20(18,19)15-7-3-2-4-8-15/h5-6,9H,2-4,7-8H2,1H3

InChI Key

DOOUBVHIJXAZID-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N2C=C(C=CC2=N1)S(=O)(=O)N3CCCCC3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.